molecular formula C23H16N2O2S B12413395 FTase-IN-1

FTase-IN-1

Cat. No.: B12413395
M. Wt: 384.5 g/mol
InChI Key: QPASHDWXDWXGRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FTase-IN-1 is a farnesyltransferase inhibitor, a class of compounds that inhibit the enzyme farnesyltransferase. Farnesyltransferase is responsible for the post-translational modification of proteins, particularly the addition of a farnesyl group to the Ras protein, which is crucial for its attachment to the plasma membrane and subsequent signal transduction. This modification is essential for the activation of Ras proteins, which play a significant role in the development of various cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FTase-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditionsCommon reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and purity of the final product. This process often includes optimization of reaction conditions, purification techniques, and quality control measures to meet industrial standards. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality assurance .

Chemical Reactions Analysis

Types of Reactions

FTase-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives with altered biological activity, while substitution reactions can introduce new functional groups that enhance its inhibitory properties .

Scientific Research Applications

FTase-IN-1 has a wide range of scientific research applications, including:

Mechanism of Action

FTase-IN-1 exerts its effects by inhibiting the enzyme farnesyltransferase, preventing the farnesylation of Ras proteins. This inhibition disrupts the attachment of Ras proteins to the plasma membrane, thereby blocking their ability to transmit signals that promote cell growth and division. The molecular targets of this compound include the active site of farnesyltransferase and the Ras proteins themselves. The pathways involved in its mechanism of action are primarily related to the inhibition of Ras-mediated signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of FTase-IN-1

This compound is unique in its structural features and biological activity. It has been shown to have a higher specificity for farnesyltransferase compared to other inhibitors, making it a valuable tool for studying the enzyme’s role in cancer and other diseases. Additionally, its ability to inhibit farnesylation with minimal off-target effects makes it a promising candidate for therapeutic development .

Properties

Molecular Formula

C23H16N2O2S

Molecular Weight

384.5 g/mol

IUPAC Name

1-[1-(10H-phenothiazine-3-carbonyl)indolizin-3-yl]ethanone

InChI

InChI=1S/C23H16N2O2S/c1-14(26)20-13-16(19-7-4-5-11-25(19)20)23(27)15-9-10-18-22(12-15)28-21-8-3-2-6-17(21)24-18/h2-13,24H,1H3

InChI Key

QPASHDWXDWXGRX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C2N1C=CC=C2)C(=O)C3=CC4=C(C=C3)NC5=CC=CC=C5S4

Origin of Product

United States

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